molecular formula C20H21F4NO5S B8092703 N-(2,4-dimethoxybenzyl)-4-fluoro-N-(propylsulfonyl)-3-(trifluoromethyl)benzamide

N-(2,4-dimethoxybenzyl)-4-fluoro-N-(propylsulfonyl)-3-(trifluoromethyl)benzamide

Cat. No.: B8092703
M. Wt: 463.4 g/mol
InChI Key: HUVYOFMUIDMNKX-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-4-fluoro-N-(propylsulfonyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including the presence of a 2,4-dimethoxybenzyl group, a 4-fluoro substituent, a propylsulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-4-fluoro-N-(propylsulfonyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common approach includes:

    Formation of the 2,4-dimethoxybenzyl intermediate: This step involves the protection of the benzyl group using 2,4-dimethoxybenzyl chloride and a suitable base.

    Introduction of the 4-fluoro substituent: This can be achieved through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Attachment of the propylsulfonyl group: This step involves the reaction of the intermediate with propylsulfonyl chloride in the presence of a base like triethylamine.

    Incorporation of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide under appropriate conditions.

    Final coupling to form the benzamide: The final step involves the coupling of the synthesized intermediate with an amine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-4-fluoro-N-(propylsulfonyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-4-fluoro-N-(propylsulfonyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-4-fluoro-N-(propylsulfonyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxybenzyl)-4-fluoro-N-(methylsulfonyl)-3-(trifluoromethyl)benzamide
  • N-(2,4-dimethoxybenzyl)-4-chloro-N-(propylsulfonyl)-3-(trifluoromethyl)benzamide
  • N-(2,4-dimethoxybenzyl)-4-fluoro-N-(propylsulfonyl)-3-(difluoromethyl)benzamide

Uniqueness

N-(2,4-dimethoxybenzyl)-4-fluoro-N-(propylsulfonyl)-3-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-propylsulfonyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F4NO5S/c1-4-9-31(27,28)25(12-14-5-7-15(29-2)11-18(14)30-3)19(26)13-6-8-17(21)16(10-13)20(22,23)24/h5-8,10-11H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVYOFMUIDMNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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